molecular formula C13H14BrN3O2 B2519105 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide CAS No. 897735-79-4

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide

Cat. No.: B2519105
CAS No.: 897735-79-4
M. Wt: 324.178
InChI Key: YGQBNRVYNJKXPX-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a chemical compound with the molecular formula C11H14BrN3O2. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide typically involves the reaction of 4-bromobenzohydrazide with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation to form oxadiazole N-oxides or reduction to form dihydro-oxadiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or peracids and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation and Reduction: Products include oxadiazole N-oxides and dihydro-oxadiazoles.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pentanamide group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-2-3-4-11(18)15-13-17-16-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQBNRVYNJKXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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